molecular formula C17H22N2O2 B4922518 3-(Azepan-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione

3-(Azepan-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B4922518
M. Wt: 286.37 g/mol
InChI Key: LQZVRFDQJKASSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Azepan-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azepan-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach might include the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Azepane Group: This step might involve nucleophilic substitution or addition reactions.

    Attachment of the 4-Methylphenyl Group: This can be done through Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Azepan-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like aluminum chloride.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-(Azepan-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biochemical pathways, leading to the desired biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Piperidin-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione
  • 3-(Morpholin-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione

Uniqueness

3-(Azepan-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione is unique due to the presence of the azepane ring, which can impart distinct chemical and biological properties compared to its analogs with different ring structures.

Properties

IUPAC Name

3-(azepan-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-13-6-8-14(9-7-13)19-16(20)12-15(17(19)21)18-10-4-2-3-5-11-18/h6-9,15H,2-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZVRFDQJKASSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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